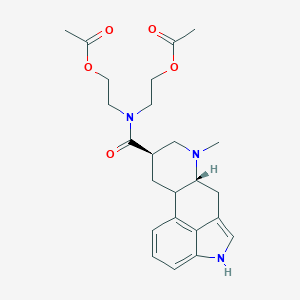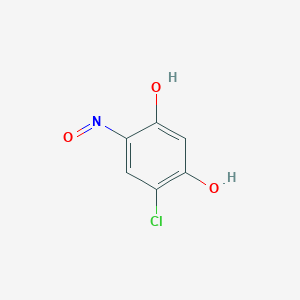![molecular formula C17H19ClN4O4S B019030 4-エトキシ-3-(1-メチル-7-オキソ-3-プロピル-6,7-ジヒドロ-1H-ピラゾロ[4,3-d]ピリミジン-5-イル)ベンゼン-1-スルホニルクロリド CAS No. 139756-22-2](/img/structure/B19030.png)
4-エトキシ-3-(1-メチル-7-オキソ-3-プロピル-6,7-ジヒドロ-1H-ピラゾロ[4,3-d]ピリミジン-5-イル)ベンゼン-1-スルホニルクロリド
概要
説明
13,14-ジヒドロ-15-ケトプロスタグランジンE2は、さまざまな生理学的プロセスに関与する重要な脂質メディエーターであるプロスタグランジンE2の代謝産物です。 この化合物は主に血漿中に見られ、酵素15-オキソ-PGΔ13レダクターゼによるプロスタグランジンE2の炭素原子13と14の間の二重結合の還元によって形成されます .
科学的研究の応用
13,14-Dihydro-15-keto Prostaglandin E2 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of lipid metabolism.
Biology: The compound is significant in understanding the metabolic pathways of Prostaglandin E2.
Medicine: It is used in research related to inflammation and cancer, particularly in studying its levels in plasma during pregnancy and labor
Industry: The compound is utilized in the production of various pharmaceuticals and biochemical assays.
作用機序
13,14-ジヒドロ-15-ケトプロスタグランジンE2の作用機序には、特定の受容体や酵素との相互作用が含まれます。プロスタグランジンE2とは異なり、この化合物はプロスタグランジンE2受容体EP2およびEP4に効果的に結合しません。 代わりに、15-オキソ-PGΔ13レダクターゼを含む経路を介して代謝されます . この経路は、体内のプロスタグランジンE2とその関連する生理学的効果のレベルを調整するために重要です .
類似の化合物:
プロスタグランジンE2: 13,14-ジヒドロ-15-ケトプロスタグランジンE2が誘導される親化合物。
13,14-ジヒドロ-15-ケトプロスタグランジンF2α: 同様の還元プロセスによって形成される別の代謝産物.
ユニークさ: 13,14-ジヒドロ-15-ケトプロスタグランジンE2は、その特定の形成経路と、血漿中の主要な代謝産物としての役割により、ユニークです。 プロスタグランジンE2受容体への結合親和性が低いことは、他の類似の化合物とは異なり、生化学的および医学的研究において貴重なマーカーとなっています .
生化学分析
Biochemical Properties
The compound, Sildenafil chlorosulfonyl, plays a crucial role in biochemical reactions, particularly in the inhibition of the enzyme phosphodiesterase type 5 (PDE5) . This enzyme is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), a molecule that plays a significant role in cell signaling . By inhibiting PDE5, Sildenafil chlorosulfonyl increases the levels of cGMP within cells .
Cellular Effects
Sildenafil chlorosulfonyl has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving cGMP . This modulation can impact gene expression and cellular metabolism, leading to changes in cell function .
Molecular Mechanism
The molecular mechanism of action of Sildenafil chlorosulfonyl involves binding interactions with the enzyme PDE5 . By binding to this enzyme, Sildenafil chlorosulfonyl inhibits its activity, leading to an increase in cGMP levels within cells . This increase in cGMP can lead to changes in gene expression and cellular metabolism .
Metabolic Pathways
Sildenafil chlorosulfonyl is involved in the cGMP signaling pathway . It interacts with the enzyme PDE5, leading to an increase in cGMP levels within cells . This increase in cGMP can affect metabolic flux and metabolite levels .
準備方法
合成ルートと反応条件: 13,14-ジヒドロ-15-ケトプロスタグランジンE2の合成には、プロスタグランジンE2の還元が含まれます。 この反応には通常、炭素原子13と14の間の二重結合の還元を促進する15-オキソ-PGΔ13レダクターゼ酵素の存在が必要です .
工業的生産方法: この化合物の工業的生産は一般的に、プロスタグランジンE2が代謝される生物学的サンプルから単離することによって行われます。 この化合物は、メチルアセテートなどの溶液に保存されることが多く、安定性を維持するために-20°Cでの保存などの特定の条件が必要です .
化学反応の分析
反応の種類: 13,14-ジヒドロ-15-ケトプロスタグランジンE2は、酸化、還元、置換などのさまざまな化学反応を受けます。
一般的な試薬と条件:
酸化: この反応は、過マンガン酸カリウムなどの酸化剤によって促進することができます。
還元: 還元プロセスには、水素化ホウ素ナトリウムなどの還元剤の使用が含まれます。
置換: 置換反応には、炭素上のパラジウムなどの触媒が必要な場合があります。
主要な生成物: これらの反応から生成される主な生成物には、プロスタグランジンE2のさまざまな誘導体があり、これはさらなる生化学的研究に使用することができます .
4. 科学研究アプリケーション
13,14-ジヒドロ-15-ケトプロスタグランジンE2は、科学研究において幅広い用途を持っています。
化学: 脂質代謝の研究における基準化合物として使用されます。
生物学: この化合物は、プロスタグランジンE2の代謝経路を理解するために重要です。
類似化合物との比較
Prostaglandin E2: The parent compound from which 13,14-dihydro-15-keto Prostaglandin E2 is derived.
13,14-Dihydro-15-keto Prostaglandin F2α: Another metabolite formed through a similar reduction process.
Uniqueness: 13,14-Dihydro-15-keto Prostaglandin E2 is unique due to its specific formation pathway and its role as a primary metabolite in plasma. Its reduced binding affinity to Prostaglandin E2 receptors differentiates it from other similar compounds, making it a valuable marker in biochemical and medical research .
特性
IUPAC Name |
4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-4-6-12-14-15(22(3)21-12)17(23)20-16(19-14)11-9-10(27(18,24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVOSOSBFSYZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)Cl)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00461096 | |
| Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139756-22-2 | |
| Record name | 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139756-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo(4,3-d)pyrimidin-7-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139756222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00461096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(5-CHLOROSULFONYL-2-ETHOXYPHENYL)-1-METHYL-3-PROPYL-1,6-DIHYDRO-7H-PYRAZOLO(4,3-D)PYRIMIDIN-7-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y70Q28MLE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the synthesis of sildenafil using 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one advantageous compared to other methods?
A1: The research paper highlights several advantages of using 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one as a starting material for sildenafil synthesis []. The reaction with N-methyl piperazine is reported to be rapid and straightforward. Significantly, the resulting product doesn't necessitate further purification steps, leading to a higher overall yield. This streamlined process offers potential benefits in terms of cost-effectiveness and efficiency compared to other synthetic routes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


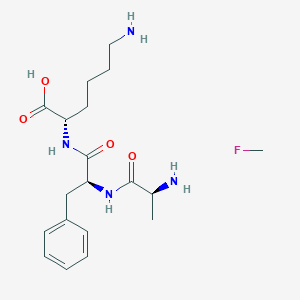
![2-chloro-N-[(3,4-dimethylphenyl)carbamoyl]acetamide](/img/structure/B18953.png)
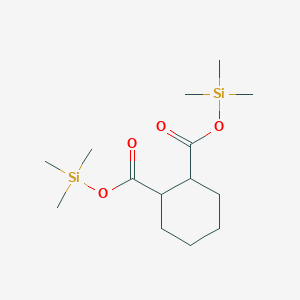
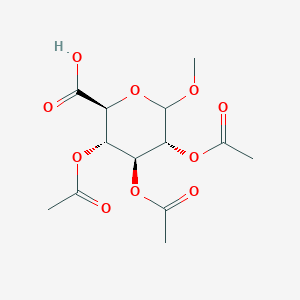

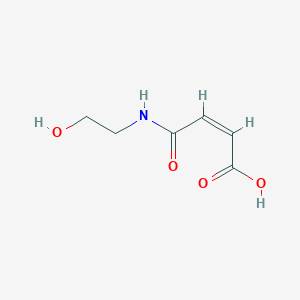
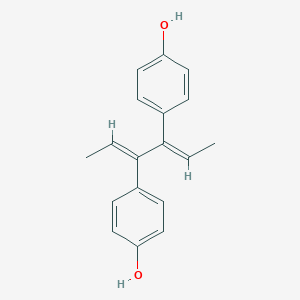
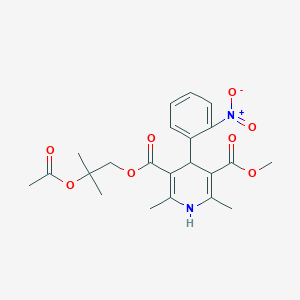
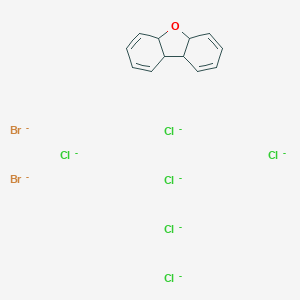
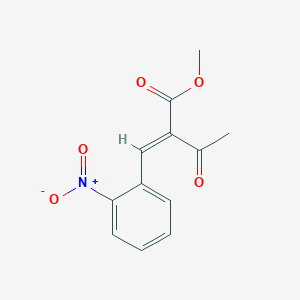
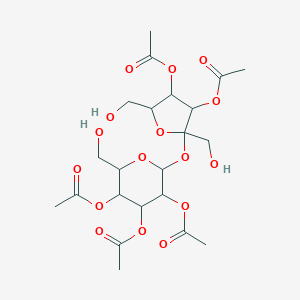
![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B18980.png)
